As 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride is primarily used as a synthetic intermediate, its mechanism of action is highly dependent on the final compound synthesized. Researchers utilize its chemical structure and reactivity to create molecules that interact with specific biological targets, such as enzymes, receptors, or DNA. [, , ] Therefore, the mechanism of action will be specific to each newly synthesized compound and its intended application.
4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 279.63 g/mol. It is recognized by several identifiers, including the CAS registry number 3445-00-9 and the EINECS registry number 222-358-9. The compound's IUPAC name is 2-[4-(3-Chloropropyl)piperazin-1-yl]ethanol dihydrochloride, indicating its structure and functional groups. This compound is primarily utilized in scientific research and has applications in pharmacology due to its potential effects on the central nervous system .
The synthesis of 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride typically involves several key steps:
The detailed mechanisms and conditions vary depending on specific laboratory protocols, but these general steps outline the synthetic pathway for this compound .
The molecular structure of 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride can be represented using various structural formulas:
Cl.Cl.ClCCCN1CCN(CCO)CC1
InChI=1/C9H19ClN2O.2ClH/c10-2-1-3-11-4-6-12(7-5-11)8-9-13;;/h13H,1-9H2;2*1H...
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 279.63 g/mol |
EINECS Number | 222-358-9 |
CAS Number | 3445-00-9 |
4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are significant for understanding its behavior in biological systems and potential modifications for therapeutic applications .
The physical and chemical properties of 4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride include:
Property | Value |
---|---|
Appearance | White crystalline solid |
Boiling Point | 323 °C at 760 mmHg |
Flash Point | 149.1 °C |
Enthalpy of Vaporization | 65.47 kJ/mol |
LogP (octanol-water partition coefficient) | 0.11 |
Polar Surface Area | 15.71 Ų |
These properties suggest that the compound is relatively stable under standard laboratory conditions but requires careful handling due to its reactivity .
4-(3-Chloropropyl)piperazine-1-ethanol dihydrochloride has several scientific applications:
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2